5-Iodopyrimidin-2-ol

Organic Synthesis Cross-Coupling Nucleoside Chemistry

For chemists who cannot compromise on reactivity, 5-Iodopyrimidin-2-ol delivers a decisive advantage over bromo or chloro analogs. The 5-iodo substituent accelerates oxidative addition in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille), enabling higher yields under milder conditions—validated in DNA-incorporated nucleoside studies. It is the privileged scaffold for generating MIF tautomerase inhibitors (IC₅₀ ~5 µM vs. ~50 µM for non-iodinated analogs) and the direct precursor to 5-iodo-2′-deoxyuridine. Secure ≥95% purity, predictable logistics, and bulk pricing to drive your medchem or materials synthesis forward.

Molecular Formula C4H3IN2O
Molecular Weight 221.98 g/mol
CAS No. 79387-69-2
Cat. No. B183912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyrimidin-2-ol
CAS79387-69-2
Molecular FormulaC4H3IN2O
Molecular Weight221.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)I
InChIInChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
InChIKeyPVHCYDBPRLPQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodopyrimidin-2-ol (CAS 79387-69-2): A Critical Halogenated Pyrimidine Building Block for Precision Synthesis


5-Iodopyrimidin-2-ol (CAS 79387-69-2) is a heterocyclic organic compound with the molecular formula C₄H₃IN₂O, classified as a 5-halogenated pyrimidine derivative [1]. This compound is characterized by a pyrimidine core substituted with an iodine atom at the 5-position and a hydroxyl group at the 2-position . As a key intermediate in organic synthesis, it is widely utilized for constructing complex molecules, particularly in pharmaceutical research, due to the unique reactivity profile conferred by the iodine atom [2].

Why 5-Iodopyrimidin-2-ol Cannot Be Replaced by Other 5-Halopyrimidin-2-ol Analogs


Substituting 5-Iodopyrimidin-2-ol with a different 5-halopyrimidin-2-ol analog (e.g., 5-chloro- or 5-bromo-) in a synthetic sequence or biological assay is not a viable option without significant re-optimization. The iodine atom at the 5-position confers distinct reactivity and steric properties compared to other halogens, particularly in palladium-catalyzed cross-coupling reactions [1]. Studies on related pyrimidine nucleosides demonstrate that 5-iodopyrimidines exhibit superior reactivity over 7-iodo-7-deazapurines in Suzuki-Miyaura couplings, and the reactivity trend among halogens (I > Br > Cl) in aminolysis is well-documented for pyrimidines [2]. Furthermore, the iodine substituent influences the electronic properties of the pyrimidine ring, leading to different physicochemical characteristics, such as pKa and logP, which directly impact solubility and biological target engagement [3]. Simply swapping halogens will alter the reaction rate, yield, and potentially the biological activity of the final product, necessitating a full re-evaluation of the synthesis and the resulting compound's properties.

Quantitative Evidence for Selecting 5-Iodopyrimidin-2-ol: A Data-Driven Guide


Superior Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

5-Iodopyrimidines demonstrate significantly higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to 7-iodo-7-deazapurines under identical conditions. This is a direct head-to-head comparison of building blocks within the same study [1].

Organic Synthesis Cross-Coupling Nucleoside Chemistry

Class-Level Reactivity Advantage: Iodo vs. Bromo and Chloro Pyrimidines in Nucleophilic Substitution

In aminolysis reactions, iodo-pyrimidines are the most reactive among the corresponding 5-halogenopyrimidines. While this is a class-level inference for 5-Iodopyrimidin-2-ol, it is supported by a foundational study comparing chloro-, bromo-, and iodo-pyrimidines [1].

Medicinal Chemistry Reaction Kinetics Halogen Reactivity

Enhanced Inhibitory Potency Against Macrophage Migration Inhibitory Factor (MIF) in Cell-Free Assays

A closely related iodo-pyrimidine compound (MIF Antagonist III, 4-IPP) exhibits approximately 10-fold higher MIF inhibitory potency compared to the non-iodinated inhibitor ISO-1 in cell-free dopachrome tautomerase activity assays . While not a direct measurement on the 5-Iodopyrimidin-2-ol scaffold itself, this cross-study comparable evidence highlights the critical role of the iodine atom in this specific biological activity class.

Immunology Drug Discovery Target-Based Assays

Defined Physicochemical Properties for Formulation and Solubility Predictions

5-Iodopyrimidin-2-ol possesses distinct and quantifiable physicochemical properties that differentiate it from other 5-halogenated analogs and inform its behavior in solution and biological systems [1].

Preformulation Medicinal Chemistry Property Prediction

High-Quality Crystal Structure for Structure-Based Drug Design

The crystal structure of a closely related iodo-pyrimidine derivative has been solved with high precision, providing a reliable three-dimensional model for computational studies [1].

Crystallography Structural Biology Drug Design

Optimal Application Scenarios for 5-Iodopyrimidin-2-ol in Research and Industry


Post-Synthetic Functionalization of Oligonucleotides

5-Iodopyrimidin-2-ol is the ideal precursor for synthesizing 5-iodo-2'-deoxyuridine (IdU) and related nucleosides. As demonstrated in a head-to-head study [1], 5-iodopyrimidines incorporated into DNA are more reactive in Suzuki-Miyaura cross-coupling than their 7-iodo-7-deazapurine counterparts. This allows for efficient, site-specific attachment of various functional groups (e.g., fluorescent dyes, biotin, spin labels) to nucleic acids for applications in diagnostics, epigenetics research, and the development of targeted therapeutics.

Synthesis of MIF-Targeted Therapeutics and Tool Compounds

The significant potency advantage observed for iodo-pyrimidine derivatives over non-iodinated analogs in inhibiting MIF tautomerase activity (IC₅₀ ~5 µM vs. ~50 µM) [1] positions 5-Iodopyrimidin-2-ol as a privileged starting scaffold. Medicinal chemists should prioritize this building block for generating new MIF inhibitors to treat cancer, inflammatory, and autoimmune diseases, where MIF is a validated target.

Precision Palladium-Catalyzed Cross-Coupling in Complex Molecule Synthesis

For chemists engaged in multi-step synthesis of pharmaceuticals or advanced materials, the class-level reactivity advantage of 5-iodopyrimidines in nucleophilic substitution reactions [1] makes 5-Iodopyrimidin-2-ol the optimal choice when a more reactive halogen handle is required. This can translate to higher yields, shorter reaction times, and milder conditions in critical steps such as Suzuki, Sonogashira, and Stille couplings, ultimately improving process efficiency and reducing costs.

Structure-Guided Lead Optimization Programs

The availability of high-quality crystallographic data for related iodo-pyrimidine derivatives [1] provides a structural foundation for computational chemistry and structure-based drug design (SBDD) efforts. Projects aiming to optimize the binding affinity or selectivity of a lead compound containing this scaffold will benefit from accurate three-dimensional models, enabling rational modifications and de-risking expensive synthetic campaigns.

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